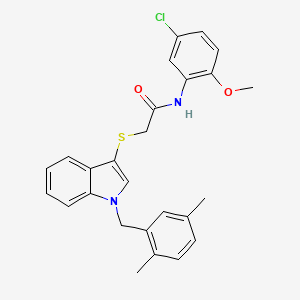

N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O2S/c1-17-8-9-18(2)19(12-17)14-29-15-25(21-6-4-5-7-23(21)29)32-16-26(30)28-22-13-20(27)10-11-24(22)31-3/h4-13,15H,14,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBJVFFXJARSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: C₁₈H₁₈ClN₃O₂S

Molecular Weight: 357.87 g/mol

CAS Number: 898442-04-1

Research indicates that this compound exhibits antiproliferative and pro-apoptotic activities, particularly against various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the regulation of Bcl-2 family proteins.

Key Findings:

- Caspase Activation: Studies have shown that this compound significantly increases the levels of caspase-3 and caspase-8, leading to enhanced apoptosis in cancer cells .

- Bcl-2 Regulation: The compound decreases anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels, promoting cell death in malignant cells .

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Antiproliferative | A549 (Lung Cancer) | 10.5 | Significant growth inhibition |

| Apoptosis Induction | HeLa (Cervical Cancer) | 8.3 | Increased caspase activation |

| Cytotoxicity | MCF7 (Breast Cancer) | 12.0 | Induction of cell death |

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluated the compound's effect on various cancer cell lines, demonstrating notable cytotoxicity and apoptosis induction at micromolar concentrations. The research highlighted its potential as a lead compound for developing new anticancer therapies . -

Antimicrobial Properties:

Preliminary investigations also suggested that the compound possesses antimicrobial activity against certain Gram-positive bacteria, indicating a broader therapeutic potential beyond oncology . -

In Silico Studies:

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential effectiveness as an inhibitor of specific kinases involved in cancer progression .

Comparison with Similar Compounds

Indole-Thioether Acetamides in Drug Discovery

Compounds sharing the indole-thioether-acetamide backbone exhibit diverse biological activities. For example:

- 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24): This analog replaces the dimethylbenzyl-indole group with a triazino-indole system and substitutes the chloro-methoxyphenyl with a phenoxyphenyl group. It demonstrates high purity (95%) and is synthesized via acid-amine coupling .

Key Differences :

The dimethylbenzyl group in the target compound may enhance membrane permeability compared to triazino-indole systems in 24 and 26, as alkyl-aromatic groups often improve lipophilicity .

Chloro-Methoxyphenyl Motifs in Agrochemicals

Chloro-methoxyphenyl acetamides are prevalent in herbicides and fungicides. For instance:

- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) : A herbicide with a methoxymethyl group instead of indole-thioether. Its efficacy relies on chloro and methoxy groups disrupting plant cell division .

- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : Features a dimethylphenyl group, highlighting how steric bulk affects herbicidal activity .

Comparison with Target Compound :

The indole-thioether system in the target compound likely confers distinct target specificity compared to Alachlor’s simpler acetamide scaffold.

Sulfonamide and Heterocyclic Derivatives

Sulfonamide-containing analogs, such as N-((5-chlorothiophen-2-yl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (33) , share the indole-acetamide framework but incorporate sulfonamide linkages. Compound 33 was synthesized in 39% yield and may target cyclooxygenase (COX) enzymes due to structural resemblance to indomethacin derivatives .

Structural Contrast :

- The 2,5-dimethylbenzyl group in the target compound may enhance binding to hydrophobic kinase pockets compared to the chlorobenzoyl group in 33 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.